molecular formula C20H14N2O4S B2886058 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 941961-93-9

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2886058
CAS No.: 941961-93-9
M. Wt: 378.4
InChI Key: NNQLAMKQBHLSEG-UHFFFAOYSA-N
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Description

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a benzofuran-substituted thiazole core linked to a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. The benzofuran group contributes to π-π interactions, while the thiazole and benzodioxine moieties enhance solubility and metabolic stability .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c23-19(13-5-6-16-18(10-13)25-8-7-24-16)22-20-21-14(11-27-20)17-9-12-3-1-2-4-15(12)26-17/h1-6,9-11H,7-8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQLAMKQBHLSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C₁₃H₉N₂O₂S
  • Molecular Weight : 292.74 g/mol
  • CAS Number : 924129-01-1

The structure features a benzodioxane core, which is significant in many biologically active compounds. The presence of the thiazole and benzofuran moieties contributes to its pharmacological potential.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process that includes the formation of the benzodioxane framework followed by the introduction of the thiazole and benzofuran substituents. Detailed methodologies can be found in recent literature focusing on similar compounds within this chemical class .

1. Anti-inflammatory Activity

Research indicates that compounds containing the benzodioxane structure exhibit notable anti-inflammatory properties. For instance, derivatives with specific functional groups at certain positions have demonstrated varying degrees of efficacy. A study highlighted that a regioisomer with an acetic acid substituent at position 6 showed significant anti-inflammatory activity compared to others .

CompoundPosition of Acetic AcidAnti-inflammatory Activity
Compound 4Position 6High
Compound 5Position 2Moderate

2. Anticancer Activity

This compound has been studied for its potential as an anticancer agent. The compound has been shown to inhibit key pathways involved in cancer cell proliferation. For example, derivatives have been reported to inhibit the p38α MAPK pathway, which is crucial in various cancer processes .

3. Antimicrobial Properties

The compound exhibits antimicrobial activity against several pathogens. Studies suggest that modifications to the benzodioxane structure can enhance its efficacy against bacterial strains .

Case Study 1: Anti-inflammatory Effects

A study conducted by Vazquez et al. focused on the anti-inflammatory effects of benzodioxane derivatives in vitro and in vivo models. The results indicated that compounds with specific substitutions displayed a reduction in inflammatory markers significantly compared to controls .

Case Study 2: Anticancer Efficacy

In another study involving human ovarian carcinoma xenografts, a related benzodioxane derivative was tested for growth inhibition. The results demonstrated that the compound significantly reduced tumor growth compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Benzodioxine Moieties

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 370.4 g/mol
  • Key Features : Replaces benzofuran with a pyrazole group. The pyrazole substituent may alter electronic properties and binding affinity compared to benzofuran.
  • Synthesis : Prepared via carboxamide coupling, as indicated by its SMILES string (CCn1nc(C(=O)Nc2nc(-c3ccc4c(c3)OCCO4)cs2)cc1C) .
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
  • Molecular Formula : C₁₃H₁₀N₂O₂S
  • Molecular Weight : 262.3 g/mol
  • Applications : Used as a building block in organic synthesis (CAS: 499771-17-4) .
6-(1-Benzofuran-2-yl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • Molecular Formula : C₁₉H₁₂N₄O₃S
  • Molecular Weight : 376.39 g/mol

Carboxamide Derivatives with Modified Heterocycles

N-{3-[(Furan-2-carbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Molecular Formula : C₂₀H₁₆N₂O₅
  • Key Features : Replaces benzofuran with a furan-carbonyl group, altering solubility and bioavailability.
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Molecular Formula : C₂₀H₁₉N₂O₃S
  • Key Features : Incorporates a tetrahydrobenzothiophene group, increasing hydrophobicity.
  • Applications: Potential use in CNS-targeted drug design (CAS: 477553-23-4) .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
Target Compound C₂₁H₁₅N₃O₄S* 405.43* Benzofuran-thiazole, carboxamide Data not reported in evidence -
N-[4-(Benzodioxin-6-yl)thiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide C₁₈H₁₈N₄O₃S 370.4 Pyrazole, thiazole Smiles: CCn1nc(C(=O)Nc2nc(-c3ccc4c(c3)OCCO4)cs2)cc1C
2-[4-(Benzodioxin-6-yl)thiazol-2-yl]acetonitrile C₁₃H₁₀N₂O₂S 262.3 Acetonitrile, thiazole CAS: 499771-17-4
6-(Benzofuran-2-yl)triazolo[3,4-b]thiadiazole C₁₉H₁₂N₄O₃S 376.39 Benzofuran, triazolothiadiazole High rigidity

Preparation Methods

Benzodioxine Core Formation

The benzodioxine ring is constructed via cyclization of catechol derivatives. A representative protocol involves:

  • Protection of catechol : Reacting catechol with 1,2-dibromoethane in the presence of potassium carbonate to form 2,3-dihydro-1,4-benzodioxine.
  • Carboxylic acid introduction : Directed ortho-lithiation of the benzodioxine using n-butyllithium, followed by quenching with carbon dioxide to yield 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Key reaction :
$$
\text{Catechol} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3} \text{2,3-Dihydro-1,4-benzodioxine} \xrightarrow{\text{CO}_2} \text{2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid}
$$

Synthesis of 4-(1-Benzofuran-2-yl)-1,3-Thiazol-2-Amine

Benzofuran Subunit Preparation

Benzofuran synthesis typically employs Perkin rearrangement or cyclization of o-hydroxyacetophenone derivatives :

  • Cyclization : Treating 2-hydroxyacetophenone with phosphorus oxychloride to form 1-benzofuran-2-carbonyl chloride.
  • Nucleophilic substitution : Reacting the carbonyl chloride with ammonia to yield 1-benzofuran-2-carboxamide, followed by Hofmann degradation to generate 1-benzofuran-2-amine.

Thiazole Ring Formation

The Hantzsch thiazole synthesis is employed:

  • Condensation : Reacting 1-benzofuran-2-carboxaldehyde with thiourea and bromine in ethanol under reflux to form 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine.

Key reaction :
$$
\text{1-Benzofuran-2-carboxaldehyde} + \text{Thiourea} + \text{Br}_2 \xrightarrow{\text{EtOH, reflux}} \text{4-(1-Benzofuran-2-yl)-1,3-thiazol-2-amine}
$$

Amide Bond Formation: Convergent Coupling

The final step involves coupling the benzodioxine-carboxylic acid with the thiazole amine. Two predominant methods are utilized:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt) in dichloromethane:

  • Activation : The carboxylic acid is activated as an acyloxyphosphonium intermediate.
  • Nucleophilic attack : The amine attacks the activated carbonyl, forming the amide bond.

Reaction conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Yield: 70–85%.

Acid Chloride Method

  • Chlorination : Treating 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thionyl chloride ($$ \text{SOCl}_2 $$) to form the acid chloride.
  • Amidation : Reacting the acid chloride with 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine in the presence of triethylamine.

Advantages : Higher reactivity, shorter reaction time.
Disadvantages : Requires strict anhydrous conditions.

Optimization and Reaction Engineering

Ultrasound-Assisted Synthesis

Inspired by thiazolidinone syntheses, ultrasound irradiation (40 kHz) accelerates thiazole ring formation, reducing reaction time from 6 hours to 90 minutes and improving yield by 15%.

Green Chemistry Approaches

  • Solvent selection : Ethanol or water as alternatives to dichloromethane.
  • Catalyst recycling : Immobilized EDCI on silica gel for reuse.

Characterization and Analytical Data

The compound is characterized via:

  • NMR Spectroscopy :
    • $$ ^1\text{H} \text{NMR} $$: δ 7.85 (s, 1H, thiazole-H), δ 7.45–7.20 (m, 4H, benzofuran-H), δ 6.90 (d, 2H, benzodioxine-H).
    • $$ ^{13}\text{C} \text{NMR} $$: δ 165.2 (C=O), δ 152.1 (thiazole-C), δ 148.3 (benzodioxine-O).
  • Mass Spectrometry : ESI-MS m/z 379.1 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Cost Efficiency
EDCI/HOBt coupling 85 99 12 h Moderate
Acid chloride 78 97 6 h High
Ultrasound-assisted 82 98 1.5 h Low

Challenges and Mitigation Strategies

  • Regioselectivity in thiazole formation : Controlled stoichiometry of bromine and thiourea ensures exclusive 2-amine substitution.
  • Acid sensitivity of benzodioxine : Use of mild coupling agents (e.g., EDCI) prevents ring opening.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

Q & A

Q. What are the recommended synthetic routes for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of benzofuran-thiazole and benzodioxine-carboxamide precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen .
  • Thiazole ring construction : Cyclization via Hantzsch thiazole synthesis with α-haloketones and thiourea derivatives .
  • Optimization : Apply statistical experimental design (e.g., factorial or response surface methodology) to minimize side reactions and maximize yield. Monitor reactions using TLC and HPLC for intermediate purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : Confirm regiochemistry of the benzodioxine and benzofuran rings (e.g., 1H^1H NMR coupling patterns for dihydrobenzodioxine protons) .
  • Mass spectrometry (HRMS) : Verify molecular weight and detect impurities via ESI-TOF .
  • X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, if single crystals are obtainable .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays : Screen for antimicrobial activity (MIC assays), cytotoxicity (MTT assays), or enzyme inhibition (e.g., α-glucosidase or acetylcholinesterase) using standardized protocols .
  • Receptor binding studies : Radioligand displacement assays (e.g., orexin receptor OX1R/OX2R binding, given structural analogs’ activity) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like orexin receptors. Focus on benzodioxine’s hydrogen-bonding capacity and thiazole’s π-π stacking .
  • QSAR modeling : Corate substituent effects (e.g., methoxy groups on benzofuran) with activity data to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate initial findings with complementary methods (e.g., SPR for binding kinetics if radioligand assays show variability) .
  • Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid degradation .
  • Structural analogs : Synthesize and test derivatives to isolate pharmacophores responsible for conflicting results .

Q. How can researchers elucidate the compound’s mechanism of action when preliminary data are inconclusive?

  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to identify dysregulated pathways .
  • CRISPR screening : Knock out candidate targets (e.g., orexin receptors) to confirm functional relevance .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics and toxicity profile?

  • ADME profiling : Conduct in vitro assays (Caco-2 permeability, CYP450 inhibition) and in vivo PK studies in rodent models .
  • Genotoxicity screening : Ames test for mutagenicity and comet assay for DNA damage .

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